3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of iodine and sulfur atoms in the structure of this compound adds to its chemical reactivity and potential utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and ethyl iodide.
Formation of Intermediate: The initial step involves the reaction of 2-aminobenzamide with ethyl iodide in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of a sulfur source, such as elemental sulfur or thiourea, to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in 3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Oxidation and Reduction: The thioxo group can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thioethers.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield thiols or thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the ethyl group, which can influence its chemical properties and applications.
3-ethyl-6-iodoquinazolin-4(1H)-one:
Uniqueness
The presence of both the ethyl and iodine substituents, along with the thioxo group, makes 3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one unique
Properties
CAS No. |
111631-31-3 |
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Molecular Formula |
C10H9IN2OS |
Molecular Weight |
332.16 g/mol |
IUPAC Name |
3-ethyl-6-iodo-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C10H9IN2OS/c1-2-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15) |
InChI Key |
SJQXHVYZTGTKQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2)I)NC1=S |
Origin of Product |
United States |
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